molecular formula C23H18FN3O4 B2626389 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1209762-55-9

3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2626389
CAS No.: 1209762-55-9
M. Wt: 419.412
InChI Key: NCTVHXZIUTZYEI-UHFFFAOYSA-N
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Description

3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, a piperidine ring, and a chromenone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling with the chromenone core: The final step involves coupling the piperidine-oxadiazole intermediate with a chromenone derivative, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the chromenone core.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Acting as an agonist or antagonist.

    Modulating signaling pathways: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one
  • 3-(4-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one
  • 3-(4-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Uniqueness

The presence of the fluorophenyl group in 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one imparts unique electronic properties, potentially enhancing its biological activity and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

3-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4/c24-17-7-5-14(6-8-17)20-25-26-21(31-20)15-9-11-27(12-10-15)22(28)18-13-16-3-1-2-4-19(16)30-23(18)29/h1-8,13,15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTVHXZIUTZYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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